5-Cyanobenzofuran-2-carbonyl chloride

Description

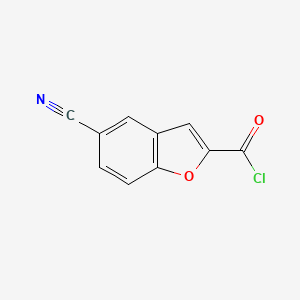

5-Cyanobenzofuran-2-carbonyl chloride is a specialized acyl chloride derivative featuring a benzofuran backbone substituted with a cyano (-CN) group at the 5-position and a reactive carbonyl chloride (-COCl) group at the 2-position. Acyl chlorides of this type are pivotal intermediates in organic synthesis, particularly for forming amides, esters, and other carbonyl-containing derivatives. This compound’s applications likely span pharmaceuticals, agrochemicals, and materials science, though its handling requires stringent safety measures due to the lachrymatory and corrosive nature of acyl chlorides.

Properties

CAS No. |

84102-83-0 |

|---|---|

Molecular Formula |

C10H4ClNO2 |

Molecular Weight |

205.60 g/mol |

IUPAC Name |

5-cyano-1-benzofuran-2-carbonyl chloride |

InChI |

InChI=1S/C10H4ClNO2/c11-10(13)9-4-7-3-6(5-12)1-2-8(7)14-9/h1-4H |

InChI Key |

OINOFWLOTVBPOC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C#N)C=C(O2)C(=O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 5-cyanobenzofuran-2-carbonyl chloride with structurally related acyl chlorides, emphasizing substituent effects on physicochemical properties and reactivity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Density (g/cm³) | Boiling Point (°C) | Key Substituents |

|---|---|---|---|---|---|---|

| 5-Phenylfuran-2-carbonyl chloride | 57489-93-7 | C₁₁H₇ClO₂ | 206.62 | Not reported | Not reported | Phenyl group at 5-position |

| 5-(3-Chlorophenyl)furan-2-carbonyl chloride | 92973-26-7 | C₁₁H₆Cl₂O₂ | 241.07 | 1.37 | 360.5 | 3-Chlorophenyl at 5-position |

| 5-(3,5-Dichlorophenoxy)furan-2-carbonyl chloride | 175277-07-3 | C₁₁H₆Cl₃O₃ | 300.52 | Not reported | Not reported | 3,5-Dichlorophenoxy at 5-position |

| 2-Chloro-5-(trifluoromethoxy)benzoyl chloride | 1261731-24-1 | C₈H₃Cl₂F₃O₂ | 271.01 | Not reported | Not reported | Trifluoromethoxy and Cl on benzene |

Key Observations:

Substituent Effects on Molecular Weight: The presence of chlorine atoms significantly increases molecular weight. For instance, 5-(3-chlorophenyl)furan-2-carbonyl chloride (241.07 g/mol) is ~16% heavier than its non-chlorinated analog, 5-phenylfuran-2-carbonyl chloride (206.62 g/mol) . A cyano group (molecular weight ~26 g/mol) would likely position this compound between phenyl and chlorophenyl derivatives in molecular weight (~220–230 g/mol).

Physical Properties: Density: The 3-chlorophenyl derivative exhibits a density of 1.37 g/cm³ , higher than typical aromatic acyl chlorides due to chlorine’s atomic mass. A cyano group, being less dense than chlorine, might reduce density slightly compared to chlorinated analogs. Boiling Point: The 3-chlorophenyl variant’s high boiling point (360.5°C) suggests strong intermolecular interactions (e.g., dipole-dipole, van der Waals) from chlorine substituents . A cyano group’s polarity could similarly elevate boiling points relative to non-polar substituents.

Reactivity and Stability: Chlorinated derivatives (e.g., 3-chlorophenyl or dichlorophenoxy groups) enhance electrophilicity at the carbonyl carbon, accelerating reactions with nucleophiles like amines or alcohols. Trifluoromethoxy and dichlorophenoxy substituents (as in CAS 1261731-24-1 and 175277-07-3) introduce steric and electronic complexities that may hinder reactivity compared to smaller substituents like cyano .

Safety Considerations: Chlorinated acyl chlorides often require rigorous handling due to toxicity and corrosivity. For example, 5-(3,5-dichlorophenoxy)furan-2-carbonyl chloride mandates first-aid measures for inhalation exposure .

Preparation Methods

Thionyl Chloride Method

The most widely reported method involves treating 5-cyanobenzofuran-2-carboxylic acid with excess thionyl chloride (SOCl₂). The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the carboxylic acid is replaced by chlorine. Typical conditions include refluxing in anhydrous dichloromethane or toluene for 4–6 hours, followed by removal of volatile byproducts (SO₂, HCl) under reduced pressure.

Reaction Equation :

This method achieves yields exceeding 85% with high purity, as evidenced by patent literature.

Phosphorus Pentachloride Method

Phosphorus pentachloride (PCl₅) offers an alternative route, particularly for acid-resistant substrates. The reaction generates phosphorus oxychloride (POCl₃) as a byproduct, requiring fractional distillation for isolation. While effective, PCl₅’s hygroscopic nature and exothermic reaction kinetics necessitate stringent moisture control.

Reaction Equation :

Oxalyl Chloride Method

Oxalyl chloride [(COCl)₂] is preferred for thermally sensitive substrates due to milder reaction conditions. Catalyzed by dimethylformamide (DMF), the method proceeds at room temperature, forming gaseous byproducts (CO, CO₂) that simplify purification.

Reaction Equation :

Alternative Pathways via Ester Intermediates

While less direct, ester hydrolysis followed by chlorination provides a viable route when the carboxylic acid precursor is inaccessible. For example, methyl 5-cyanobenzofuran-2-carboxylate undergoes alkaline hydrolysis to the carboxylic acid, which is subsequently treated with SOCl₂. This two-step approach is advantageous for substrates prone to decarboxylation.

Optimization and Reaction Conditions

Solvent Selection

Catalysis and Additives

DMF catalyzes oxalyl chloride reactions by activating the carbonyl group, while pyridine neutralizes HCl in PCl₅-mediated reactions.

Temperature and Time

-

Thionyl chloride : Reflux (70–80°C) for 4–6 hours.

Analytical Characterization

This compound is characterized by:

-

IR Spectroscopy : Strong absorption bands at 1805 cm⁻¹ (C=O stretch) and 2230 cm⁻¹ (C≡N stretch).

-

¹H NMR : Aromatic protons appear as distinct multiplets between δ 7.4–8.5 ppm, with the benzofuran ring’s oxygen influencing deshielding.

Applications and Derivatives

The compound serves as a precursor for:

-

Bitter taste modulators : Acylation of amines yields bioactive derivatives.

-

Polymer synthesis : Polycondensation with diols produces high-performance furan-based polymers.

| Agent | Conditions | Yield (%) | Byproducts |

|---|---|---|---|

| SOCl₂ | Reflux, 4–6 h | 85–90 | SO₂, HCl |

| PCl₅ | 60°C, 3 h | 75–80 | POCl₃, HCl |

| (COCl)₂ | RT, 2–3 h (DMF cat.) | 80–85 | CO, CO₂, HCl |

Table 2: Expected Spectroscopic Data

| Technique | Key Signals |

|---|---|

| IR | 1805 cm⁻¹ (C=O), 2230 cm⁻¹ (C≡N) |

| ¹H NMR | δ 7.4–8.5 (aromatic H) |

| ¹³C NMR | δ 160 (C=O), 115–125 (aromatic C) |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-cyanobenzofuran-2-carbonyl chloride, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves introducing the cyanide group at the 5-position of benzofuran, followed by carbonyl chloride formation. A common approach is chlorination of 5-cyanobenzofuran-2-carboxylic acid using thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions. Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to minimize side reactions. Yield optimization requires rigorous exclusion of moisture and stoichiometric control of reagents .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The acyl chloride group (C=O) appears as a deshielded carbon at ~160–170 ppm. The cyanide substituent (C≡N) shows a sharp singlet in the ¹³C spectrum at ~110–120 ppm.

- IR Spectroscopy : Strong absorption bands at ~1770 cm⁻¹ (C=O stretching) and ~2230 cm⁻¹ (C≡N stretching) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks ([M]⁺) and fragments consistent with benzofuran ring cleavage provide structural validation .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Due to its reactive acyl chloride group:

- Use anhydrous, inert atmospheres (e.g., nitrogen gloveboxes) to prevent hydrolysis.

- Employ chemical-resistant gloves (nitrile) and eye protection.

- Conduct reactions in fume hoods to avoid inhalation of toxic fumes (HCl, CN⁻ byproducts).

- Quench excess reagent with cold sodium bicarbonate solution .

Advanced Research Questions

Q. How can researchers optimize the coupling efficiency of this compound with amine nucleophiles?

- Methodological Answer :

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance nucleophilicity.

- Catalysis : Add DMAP (4-dimethylaminopyridine) to accelerate amide bond formation.

- Stoichiometry : Use 1.2–1.5 equivalents of amine to ensure complete reaction while minimizing side products. Monitor reaction progress via TLC or HPLC .

Q. What strategies resolve contradictory spectral data between computational predictions and experimental results?

- Methodological Answer :

- X-ray Crystallography : Resolve ambiguities in substituent positioning (e.g., cyanide vs. nitro groups) by comparing experimental crystal structures with density functional theory (DFT)-optimized models.

- Dynamic NMR : Analyze temperature-dependent shifts to identify conformational flexibility or tautomerism in solution .

Q. What in vitro models assess the bioactivity of derivatives synthesized from this compound?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen derivatives against serine hydrolases or proteases (e.g., trypsin) using fluorogenic substrates.

- Cellular Uptake Studies : Label compounds with fluorescent tags (e.g., dansyl) to track intracellular localization via confocal microscopy.

- Cytotoxicity Profiling : Use MTT assays on cancer cell lines (e.g., HeLa) to evaluate therapeutic potential .

Q. How does the electron-withdrawing cyanide group influence the reactivity of the acyl chloride moiety?

- Methodological Answer : The cyanide group at the 5-position increases electrophilicity of the carbonyl carbon via inductive effects, enhancing reactivity toward nucleophiles (e.g., amines, alcohols). This can be quantified using Hammett substituent constants (σₚ ≈ +0.66 for –CN) to predict reaction rates in diverse solvents .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or stability data for this compound?

- Methodological Answer :

- Purity Assessment : Re-crystallize the compound and analyze via HPLC (>98% purity).

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under controlled atmospheres to distinguish between melting and degradation.

- Comparative Studies : Replicate literature methods to identify protocol-specific variations (e.g., drying time, solvent traces) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.